molecular formula C13H19N B15273630 3,3-dimethyl-7-propyl-2,3-dihydro-1H-indole

3,3-dimethyl-7-propyl-2,3-dihydro-1H-indole

Cat. No.: B15273630
M. Wt: 189.30 g/mol
InChI Key: ASTRDLBMYWEJAM-UHFFFAOYSA-N
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Description

3,3-Dimethyl-7-propyl-2,3-dihydro-1H-indole is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their diverse biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-7-propyl-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis is a well-known method where phenylhydrazines react with ketones or aldehydes in the presence of an acid catalyst to form indoles . Another method involves the use of palladium-catalyzed cross-coupling reactions to introduce the propyl group at the 7-position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-7-propyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups to the benzene ring .

Scientific Research Applications

3,3-Dimethyl-7-propyl-2,3-dihydro-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,3-dimethyl-7-propyl-2,3-dihydro-1H-indole exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s indole structure allows it to bind to specific sites, influencing biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-indole: Lacks the 3,3-dimethyl and 7-propyl groups, making it less bulky and potentially less active in certain reactions.

    3,3-Dimethyl-2,3-dihydro-1H-indole: Similar structure but without the propyl group at the 7-position.

    7-Propyl-2,3-dihydro-1H-indole: Similar structure but without the 3,3-dimethyl groups

Uniqueness

3,3-Dimethyl-7-propyl-2,3-dihydro-1H-indole is unique due to the presence of both the 3,3-dimethyl and 7-propyl groups, which can influence its chemical reactivity and biological activity. These substituents may enhance its binding affinity to specific targets and alter its physical properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

3,3-dimethyl-7-propyl-1,2-dihydroindole

InChI

InChI=1S/C13H19N/c1-4-6-10-7-5-8-11-12(10)14-9-13(11,2)3/h5,7-8,14H,4,6,9H2,1-3H3

InChI Key

ASTRDLBMYWEJAM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C2C(=CC=C1)C(CN2)(C)C

Origin of Product

United States

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